molecular formula C15H20N4O3S B2994782 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953229-10-2

3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2994782
CAS No.: 953229-10-2
M. Wt: 336.41
InChI Key: ZOXDEYGCNMBMBI-UHFFFAOYSA-N
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Description

3-(2-(4-Acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a synthetic small molecule designed for advanced antimicrobial and drug discovery research. It features a thiazolo[3,2-a]pyrimidin-5-one core, a scaffold recognized for its significant potential in combating biofilm-mediated infections . This heterocyclic system has been the focus of recent hybridization strategies, leading to derivatives that effectively disrupt pre-formed biofilms and inhibit biofilm formation in key Gram-positive and Gram-negative pathogens, as well as the fungus Candilla albicans . The compound's structure is further modified with a 4-acetylpiperazine moiety, a privileged fragment in medicinal chemistry known to improve solubility and fine-tune pharmacokinetic properties, thereby enhancing the molecule's suitability as a lead compound for hit-to-lead optimization campaigns. The primary research value of this compound lies in its anti-virulence mechanism . By targeting the biofilm lifestyle of bacteria—a major contributor to antibiotic resistance—it offers a pathway to overcome multidrug-resistant infections without exerting strong selective pressure that drives conventional antibiotic resistance . Its proposed application is as a potent anti-biofilm agent for studying bacterial virulence and developing novel therapeutic strategies against chronic, hard-to-treat infections. Researchers can utilize this compound in in vitro assays to assess biofilm dispersal efficacy and in in vivo model systems, such as Galleria mellonella , to evaluate anti-infective activity and toxicity profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-10-8-16-15-19(14(10)22)12(9-23-15)7-13(21)18-5-3-17(4-6-18)11(2)20/h8,12H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXDEYGCNMBMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not well understood at this time. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions may induce conformational changes in the target proteins, altering their activity.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with target proteins.

Biological Activity

3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a thiazolo[3,2-a]pyrimidine core, which is known for various pharmacological activities. Its molecular formula is C19H24N4O2SC_{19}H_{24}N_4O_2S, and it has a molecular weight of approximately 372.49 g/mol. The structural features include:

  • Thiazole and Pyrimidine Rings : These heterocyclic components are often associated with bioactivity.
  • Acetylpiperazine Moiety : This segment may enhance solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thioketones with piperazine derivatives under controlled conditions. Various methods have been reported in literature, emphasizing modifications that can yield higher purity and better yields.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-75.0Apoptosis
A5497.5Cell Cycle Arrest

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against a range of bacteria and fungi. Its efficacy was particularly noted against Gram-positive bacteria, indicating its potential as an antibiotic agent.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of thiazolo[3,2-a]pyrimidines. The results indicated that derivatives with the acetylpiperazine group had enhanced activity compared to their parent compounds, suggesting structural modifications can lead to improved therapeutic efficacy.
  • Inflammation Model Study : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Modifications

The following table compares 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one with compounds featuring variations in the piperazine substituent:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Applications
This compound (Target Compound) 953014-03-4 C15H20N4O3S 336.4 4-Acetylpiperazine Kinase inhibition, antitumor
3-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one 946342-01-4 C20H24N4O3S 400.5 4-(4-Methoxyphenyl)piperazine CNS modulation, receptor binding
3-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one Not provided Likely C14H20N4O2S Estimated ~324.4 4-Ethylpiperazine Metabolic stability optimization

Key Observations :

  • Acetyl vs. Methoxyphenyl : The 4-acetyl group in the target compound increases lipophilicity compared to the 4-(4-methoxyphenyl)piperazine analog (), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Ethylpiperazine : The ethyl substituent () likely balances hydrophobicity and metabolic stability, avoiding rapid hepatic clearance associated with bulkier groups .
Core Structure Analogues

Compounds with modified heterocyclic cores but similar side chains include:

  • 6-(2-Chlorophenyl)-2-(methylthio)imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one (CAS: 1395026-26-2): A fused imidazo-pyrimidine core with a methylthio group, suggesting divergent electronic properties and binding interactions .

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